4-cyano-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide
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Overview
Description
4-cyano-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H19N7O2S and its molecular weight is 409.47. The purity is usually 95%.
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Scientific Research Applications
Anti-asthmatic Potential
Research has explored the synthesis of compounds related to the structure of 4-cyano-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide for potential anti-asthmatic activities. A study by Kuwahara et al. (1997) focused on the synthesis of ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides and evaluated their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. Certain compounds in this series exhibited significant anti-asthmatic activity, suggesting their value in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Antimicrobial and Antitumor Properties
Several studies have investigated the antimicrobial and antitumor activities of compounds structurally similar to this compound. For instance, Said et al. (2004) prepared a series of 4-amino-5-cyano-3-substituted-2,3-dihydrothiazol-2-thiones and their derivatives, evaluating them as potential antimicrobial and antitumor agents. Some compounds demonstrated promising antimicrobial activity, though none showed significant antitumor effects (Said et al., 2004).
Enzyme Inhibition
The inhibitory effects of sulfonamide-based compounds on human carbonic anhydrase isozymes have been explored. A study by Alafeefy et al. (2015) investigated a series of benzenesulfonamides incorporating various moieties as inhibitors of carbonic anhydrases (CAs), particularly targeting the tumor-associated isoforms hCA IX and XII. These compounds exhibited low nanomolar activity against hCA II and significantly inhibited CA IX and XII, indicating potential for therapeutic applications (Alafeefy et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is related to the enzyme inhibitors . The compound’s structure suggests it may interact with carbonic anhydrase inhibitors and cholinesterase inhibitors . These enzymes play crucial roles in various biochemical processes, and their inhibition can lead to significant physiological effects.
Mode of Action
The compound’s mode of action is likely related to its ability to inhibit the function of its target enzymes. By binding to these enzymes, the compound can prevent them from catalyzing their respective reactions, leading to changes in the biochemical pathways they are involved in .
Biochemical Pathways
The inhibition of carbonic anhydrase and cholinesterase can affect several biochemical pathways. Carbonic anhydrase plays a key role in maintaining acid-base balance in the body, while cholinesterase is involved in nerve signal transmission. Inhibition of these enzymes can therefore have wide-ranging effects on physiological processes .
Result of Action
The result of the compound’s action would be a disruption of the normal function of its target enzymes. This could lead to changes in acid-base balance (for carbonic anhydrase) or nerve signal transmission (for cholinesterase). The exact molecular and cellular effects would depend on the specific context in which the compound is used .
Properties
IUPAC Name |
4-cyano-N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O2S/c1-24(29(27,28)16-6-2-13(10-20)3-7-16)15-11-25(12-15)18-9-8-17-21-22-19(14-4-5-14)26(17)23-18/h2-3,6-9,14-15H,4-5,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFBHODALBUXIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)S(=O)(=O)C5=CC=C(C=C5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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